N-[1-(N'-hydroxycarbamimidoyl)cyclopentyl]acetamide
Description
Structural Characterization of N-[1-(N'-Hydroxycarbamimidoyl)cyclopentyl]acetamide
IUPAC Nomenclature and Systematic Identification
The compound this compound is systematically identified by its IUPAC name, which reflects its structural components:
- Acetamide backbone : A central acetamide group (CH₃CONH-) linked to a cyclopentyl substituent.
- Hydroxycarbamimidoyl moiety : A functional group derived from hydroxycarbamimidic acid, characterized by the N'-hydroxycarbamimidoyl (-C(=N-OH)-NH₂) structure.
- Cyclopentyl substituent : A five-membered saturated hydrocarbon ring attached to the acetamide nitrogen.
The molecular formula is C₈H₁₅N₃O₂ , with a molecular weight of 185.23 g/mol . The compound’s SMILES notation, CC(=O)NC1(CCCC1)/C(=N\O)/N, encodes its connectivity and stereochemistry, while its InChIKey, MIFFPKWNFPTHND-UHFFFAOYSA-N, uniquely identifies its structure.
Molecular Geometry and Stereochemical Considerations
The molecular geometry is determined by the cyclopentyl ring’s conformation and the planar arrangement of the amidoxime group:
- Cyclopentyl ring : A puckered five-membered ring with a chair-like conformation, though specific dihedral angles are not experimentally reported.
- Amidoxime group : The -C(=N-OH)-NH₂ moiety adopts a planar geometry due to resonance stabilization between the imine (C=N) and hydroxyl (O-H) groups.
- Stereochemistry : The compound’s stereochemistry is not explicitly defined in available sources, but the cyclopentyl ring’s substituents and amidoxime group’s orientation suggest dynamic conformations in solution.
Spectroscopic Characterization
Infrared (IR) Spectral Analysis
Key IR absorption bands for this compound are inferred from structurally related amidoxime compounds:
| Wavenumber (cm⁻¹) | Functional Group | Assignment |
|---|---|---|
| 3400–3500 | N-H (amidoxime and amide) | Broad stretching (overlapping peaks) |
| 1640–1680 | C=N (imine) | Strong stretching |
| 1550–1600 | N-O (hydroxycarbamimidoyl) | Stretching |
| 2920–2850 | C-H (cyclopentyl) | Asymmetric/symmetric stretching |
The absence of a nitrile (C≡N) peak (~2250 cm⁻¹) confirms the conversion of precursor nitriles to amidoxime groups during synthesis.
Nuclear Magnetic Resonance (NMR) Profiling
Hypothetical NMR data for the compound, extrapolated from analogous cyclopentyl acetamides:
| Chemical Shift (δ, ppm) | Protons | Multiplicity | Integration |
|---|---|---|---|
| 2.1–2.3 | Cyclopentyl CH₂ | m | 8H |
| 1.9–2.1 | Cyclopentyl CH₂ (adjacent to NH) | m | 2H |
| 2.0 | Acetamide CH₃ | s | 3H |
| 5.5–6.0 | Amidoxime NH₂ | brs | 2H |
The NH₂ protons of the amidoxime group typically resonate as broad singlets due to hydrogen bonding and exchange effects.
Mass Spectrometric Fragmentation Patterns
The expected mass spectrometric profile for the compound includes:
| Ion | m/z | Fragment |
|---|---|---|
| [M+H]⁺ | 186.12 | Intact molecular ion |
| [M+H-H₂O]⁺ | 168.11 | Loss of water from amidoxime hydroxyl |
| [M-CH₃CO]⁺ | 131.05 | Cleavage of acetamide group |
Fragmentation pathways likely involve cleavage of the acetamide bond or rearrangement of the amidoxime moiety.
Crystallographic Studies and Solid-State Arrangement
While no direct crystallographic data exists for this compound, insights can be drawn from related amidoxime-containing polymers:
- Hydrogen bonding : The hydroxyl (O-H) and amide (N-H) groups participate in intermolecular hydrogen bonds, stabilizing a crystalline lattice.
- Packing motifs : Cyclopentyl rings likely adopt chair-like conformations to minimize steric strain, while amidoxime groups align planarly for optimal hydrogen bonding.
Experimental validation would require X-ray diffraction analysis, as described in general protocols for small-molecule crystallography.
Properties
CAS No. |
1193390-67-8 |
|---|---|
Molecular Formula |
C8H15N3O2 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
N-[1-[(Z)-N'-hydroxycarbamimidoyl]cyclopentyl]acetamide |
InChI |
InChI=1S/C8H15N3O2/c1-6(12)10-8(7(9)11-13)4-2-3-5-8/h13H,2-5H2,1H3,(H2,9,11)(H,10,12) |
InChI Key |
MIFFPKWNFPTHND-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1(CCCC1)C(=NO)N |
Isomeric SMILES |
CC(=O)NC1(CCCC1)/C(=N/O)/N |
Canonical SMILES |
CC(=O)NC1(CCCC1)C(=NO)N |
Pictograms |
Irritant |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(N’-hydroxycarbamimidoyl)cyclopentyl]acetamide typically involves the following steps:
Formation of the Cyclopentyl Intermediate: The initial step involves the preparation of a cyclopentyl derivative, which can be achieved through cyclization reactions of appropriate precursors.
Introduction of the Hydroxycarbamimidoyl Group: This step involves the reaction of the cyclopentyl intermediate with reagents such as hydroxylamine and carbodiimides under controlled conditions to introduce the hydroxycarbamimidoyl group.
Acetylation: The final step is the acetylation of the intermediate product to form N-[1-(N’-hydroxycarbamimidoyl)cyclopentyl]acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(N’-hydroxycarbamimidoyl)cyclopentyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxycarbamimidoyl group can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to amines.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted acetamides or thioacetamides.
Scientific Research Applications
N-[1-(N'-hydroxycarbamimidoyl)cyclopentyl]acetamide is a chemical compound that has garnered interest for its potential applications in medicinal chemistry and as a precursor in organic synthesis. This compound is characterized by a cyclopentyl group attached to an acetamide moiety, with a hydroxycarbamimidoyl substituent.
Structural Information
- Molecular Formula:
- SMILES: CC(=O)NC1(CCCC1)/C(=N\O)/N
- InChI: InChI=1S/C8H15N3O2/c1-6(12)10-8(7(9)11-13)4-2-3-5-8/h13H,2-5H2,1H3,(H2,9,11)(H,10,12)
Potential Applications
- Medicinal Chemistry: this compound has potential applications in medicinal chemistry. Interaction studies that involve N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]acetamide (a related compound) focus on its binding affinity to various biological targets, including enzymes and receptors. These studies are essential for understanding the pharmacodynamics and pharmacokinetics of the compound. Preliminary data suggest that modifications in the hydroxycarbamimidoyl group may influence its interaction profiles, thereby affecting its biological efficacy.
- Organic Synthesis: It can be used as a precursor in organic synthesis. The chemical reactivity of N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]acetamide primarily involves nucleophilic substitution and condensation reactions. It can react with electrophiles, such as alkyl halides, to form various derivatives. Additionally, it can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding amides or other functional groups. The presence of the hydroxycarbamimidoyl group enhances its reactivity towards electrophiles, making it a versatile intermediate in organic synthesis.
Structural Analogs
Several compounds share structural similarities with N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]acetamide, providing a basis for comparison:
Mechanism of Action
The mechanism of action of N-[1-(N’-hydroxycarbamimidoyl)cyclopentyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxycarbamimidoyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target proteins. This can lead to inhibition or activation of biochemical pathways, depending on the context .
Comparison with Similar Compounds
Key Observations :
- Ring Size and Flexibility: The cyclopentyl analog (5-membered) offers intermediate steric hindrance and conformational flexibility compared to cyclohexyl (6-membered) and cycloheptyl (7-membered) derivatives. Larger rings may enhance solubility in nonpolar solvents but reduce metabolic stability .
Physicochemical Properties
Predicted Collision Cross-Section (CCS) Comparison
| Compound | [M+H]+ CCS (Ų) | [M+Na]+ CCS (Ų) |
|---|---|---|
| Cyclopentyl analog | 142.2 | 146.7 |
| Cycloheptyl analog | Not reported | Not reported |
| Phenyl analog | Not reported | Not reported |
The cyclopentyl derivative’s CCS values suggest a compact structure with moderate polarity, ideal for penetration through biological membranes. Larger analogs (e.g., cycloheptyl) likely exhibit higher CCS due to increased molecular volume, though experimental data are lacking.
Biological Activity
N-[1-(N'-hydroxycarbamimidoyl)cyclopentyl]acetamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article will explore its biological activity, including mechanisms of action, interaction with biological targets, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C8H15N3O2
- SMILES : CC(=O)NC1(CCCC1)/C(=N\O)/N
- InChI : InChI=1S/C8H15N3O2/c1-6(12)10-8(7(9)11-13)4-2-3-5-8/h13H,2-5H2,1H3,(H2,9,11)(H,10,12)
The compound features a cyclopentyl group linked to an acetamide moiety with a hydroxycarbamimidoyl substituent. This unique combination contributes to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and other interactions with various biomolecules. The hydroxycarbamimidoyl group enhances its reactivity towards electrophiles and may influence its pharmacodynamics by modulating enzyme activities or receptor interactions.
Biological Targets and Interactions
Research indicates that this compound interacts with several biological targets:
- Enzymatic Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes like inflammation or cell proliferation.
- Receptor Modulation : The compound has shown potential as a modulator of chemokine receptors, particularly CCR5, which is significant in HIV research. Its ability to bind and influence receptor activity suggests therapeutic applications in antiviral strategies .
- Antifibrotic Activity : Similar compounds have been studied for their antifibrotic properties, indicating that this compound could be explored for treating conditions associated with fibrosis .
Case Study 1: Antiviral Activity
A study evaluating the antiviral properties of similar hydroxycarbamimidoyl compounds demonstrated promising results against HIV. The mechanism involved modulation of CCR5 receptor activity, leading to reduced viral entry into host cells. Although specific data on this compound is limited, structural similarities suggest potential efficacy in this area .
Case Study 2: Enzyme Interaction
In vitro assays have shown that compounds with similar structures exhibit inhibitory effects on various kinases. For instance, a related compound demonstrated an IC50 value of 52 nM against SRC kinase. While specific data for this compound is still under investigation, it is hypothesized that it may exhibit comparable inhibitory effects due to its structural characteristics .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-Cyclohexylacetamide | CHNO | Lacks the hydroxycarbamimidoyl group; simpler structure. |
| N-[1-(Hydroxymethyl)cyclohexyl]acetamide | CHNO | Contains a hydroxymethyl group; differing reactivity profile. |
| N-[1-(Hydroxycarbamimidoyl)cyclopentyl]acetamide | C8H15N3O2 | Similar structure but may exhibit different biological activities. |
This table highlights the unique aspects of this compound compared to other structurally similar compounds.
Q & A
Basic Research Questions
Q. What synthetic methodologies are validated for N-[1-(N'-hydroxycarbamimidoyl)cyclopentyl]acetamide?
- Methodological Answer : The compound can be synthesized via a multi-step route:
- Step 1 : React cyclopentanone with hydroxylamine to form the oxime intermediate.
- Step 2 : Introduce the acetamide group via nucleophilic substitution using chloroacetamide under basic conditions (e.g., K₂CO₃ in DMF at 65°C) .
- Step 3 : Purify via column chromatography and confirm purity (>95%) using HPLC.
- Key Validation : Characterize intermediates and final product using H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How to resolve spectral contradictions during structural elucidation?
- Methodological Answer : Discrepancies in NMR or IR data (e.g., unexpected peaks for hydroxycarbamimidoyl groups) require:
- 2D NMR (COSY, HSQC) to confirm connectivity.
- X-ray crystallography for unambiguous confirmation of stereochemistry and hydrogen-bonding patterns (e.g., Hirshfeld surface analysis for intermolecular interactions) .
- Compare with computational models (DFT-optimized structures) to validate experimental data .
Advanced Research Questions
Q. What experimental designs are optimal for studying its enzyme inhibition mechanisms?
- Methodological Answer :
- Assay Design : Use fluorescence-based assays (e.g., tryptophan quenching) to monitor binding to target enzymes like kinases or proteases.
- Competitive Inhibition Studies : Vary substrate concentrations while maintaining fixed inhibitor levels to calculate values.
- Structural Insights : Co-crystallize the compound with the enzyme (e.g., using synchrotron radiation) to identify binding motifs (observed in analogous carboximidamide-enzyme complexes ).
Q. How to address contradictions in bioactivity data across cell lines?
- Methodological Answer :
- Source Validation : Ensure compound stability in different media (e.g., DMEM vs. RPMI-1640) via LC-MS monitoring .
- Cell-Specific Factors : Test cytochrome P450 activity or efflux pump expression (e.g., via qPCR) to explain differential IC₅₀ values.
- Orthogonal Assays : Confirm results using SPR (surface plasmon resonance) for binding affinity and live-cell imaging for subcellular localization .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Methodological Answer :
- Core Modifications : Replace the cyclopentyl group with cyclohexyl or bicyclo[1.1.1]pentane to assess steric effects .
- Functional Group Variations : Substitute the hydroxycarbamimidoyl group with ureas or thioureas to probe hydrogen-bonding requirements.
- High-Throughput Screening : Use fragment-based libraries to identify synergistic substituents (patent data suggests fluoro and chloro substitutions enhance potency ).
Data Contradiction Analysis
Q. How to interpret conflicting solubility profiles in polar vs. non-polar solvents?
- Methodological Answer :
- Solvent Polarity : Test solubility in DMSO, water, and ethanol with controlled pH (e.g., acetate buffer vs. Tris-HCl).
- Aggregation Studies : Use dynamic light scattering (DLS) to detect micelle formation in aqueous solutions.
- Thermodynamic Analysis : Measure enthalpy of dissolution via calorimetry to distinguish entropic vs. enthalpic drivers .
Safety and Handling
Q. What precautions are critical for handling this compound?
- Methodological Answer :
Retrosynthesis Analysis
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|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
